molecular formula C7H9NO3 B6234421 3-(1,2-oxazol-4-yl)butanoic acid CAS No. 1513134-84-3

3-(1,2-oxazol-4-yl)butanoic acid

Cat. No.: B6234421
CAS No.: 1513134-84-3
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2-Oxazol-4-yl)butanoic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of this oxazole ring imparts various biological and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-oxazol-4-yl)butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a widely used method that involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or imines . This reaction is known for its efficiency and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2-Oxazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of reduced oxazole compounds .

Scientific Research Applications

3-(1,2-Oxazol-4-yl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1,2-oxazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing their activity. This binding can lead to the modulation of biological pathways, resulting in the compound’s observed effects. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(1,2-Oxazol-4-yl)butanoic acid is unique due to the presence of both the oxazole ring and the butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

1513134-84-3

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.